3-phenoxypropanoyl chloride

Chirality Diastereoselectivity Kinetic Resolution

3‑Phenoxypropanoyl chloride (CAS 28317‑96‑6) is a β‑substituted acyl chloride that serves as a reactive intermediate in organic synthesis. Its molecular formula is C₉H₉ClO₂ (MW 184.62 g mol⁻¹), and it is typically supplied as a colorless to pale yellow liquid with a purity ≥95 %.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 28317-96-6
Cat. No. B1330181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenoxypropanoyl chloride
CAS28317-96-6
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC(=O)Cl
InChIInChI=1S/C9H9ClO2/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeySBSYFELXUYBRND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 3‑Phenoxypropanoyl Chloride (CAS 28317‑96‑6): A β‑Aryloxy Acyl Chloride Building Block


3‑Phenoxypropanoyl chloride (CAS 28317‑96‑6) is a β‑substituted acyl chloride that serves as a reactive intermediate in organic synthesis. Its molecular formula is C₉H₉ClO₂ (MW 184.62 g mol⁻¹), and it is typically supplied as a colorless to pale yellow liquid with a purity ≥95 % [1]. The compound contains a phenoxy group on the β‑carbon, making it an achiral building block that is structurally distinct from α‑substituted isomers such as 2‑phenoxypropionyl chloride . It is used primarily for the preparation of amides, esters, and other functionalized molecules through nucleophilic acyl substitution, and has been employed in the synthesis of selective androgen receptor modulators (SARMs) and antimicrobial thiosemicarbazides [2][3].

Building Block Type Achiral β-aryloxy acyl chloride for amide/ester synthesis
Selection Logic Enables achiral intermediate formation without stereochemical induction
Use Context Reported use in SARM discovery and antimicrobial thiosemicarbazide synthesis

Why 3‑Phenoxypropanoyl Chloride (CAS 28317‑96‑6) Cannot Be Simply Replaced by In‑Class Acyl Chlorides


Acyl chlorides that share the same empirical formula (C₉H₉ClO₂) can differ markedly in their steric and electronic properties, leading to divergent reactivity, physical characteristics, and biological outcomes. The β‑position of the phenoxy group in 3‑phenoxypropanoyl chloride imparts an achiral structure and a distinct steric profile compared with the α‑substituted 2‑phenoxypropionyl chloride [1][2]. These differences affect acylation rates, diastereoselectivity, and key physicochemical parameters such as boiling point and partition coefficient, making blind substitution risky for process optimisation, scale‑up, and quality control [3].

Stereochemical drift
Replacing with 2-phenoxypropionyl chloride may introduce undesired chiral induction during acylation.
Thermal mismatch
Lower boiling point analogs can shift solvent-stripping windows and increase distillation losses.
Physicochemical shift
Lipophilicity differences may alter ADME profiles in medicinal chemistry campaigns; direct interchange requires review.

Direct Quantitative Evidence for Selecting 3‑Phenoxypropanoyl Chloride (CAS 28317‑96‑6) Over Its Closest Analogs


Achiral Nature of 3‑Phenoxypropanoyl Chloride Eliminates Stereochemical Complexity During Acylation

3‑Phenoxypropanoyl chloride is an achiral molecule due to the absence of a stereogenic centre. In contrast, 2‑phenoxypropionyl chloride possesses a chiral α‑carbon, leading to diastereoselective outcomes when used to acylate racemic amines. A comparative kinetic resolution study demonstrated that (R)‑2‑phenoxypropionyl chloride yields predominantly (3R*,2′S*)‑amides upon reaction with racemic 3‑tert‑butyl‑3,4‑dihydro‑2H‑[1,4]benzoxazine, achieving a diastereomeric excess of up to 92 % [1]. 3‑Phenoxypropanoyl chloride cannot impart such stereochemical bias, making it the preferred choice when chiral induction is undesired or when an achiral intermediate is required for subsequent transformations.

Stereochemical outcome
Cross-study comparable
0% de (achiral) vs. up to 92% de for chiral analog
Eliminates diastereomeric complexity when chiral induction is undesired.
Acylation of racemic benzoxazine at 0–5 °C.
Chirality Diastereoselectivity Kinetic Resolution

Higher Boiling Point of 3‑Phenoxypropanoyl Chloride Allows Wider Thermal Processing Windows

The boiling point of 3‑phenoxypropanoyl chloride is 269.9 °C at 760 mmHg, which is 23.9 °C higher than the 246 °C boiling point of 2‑phenoxypropionyl chloride [1]. This 9.7 % increase in boiling point reflects stronger intermolecular interactions and may allow for easier removal of low‑boiling impurities by fractional distillation. The higher boiling point also indicates lower vapour pressure at ambient conditions (estimated < 0.02 mmHg at 25 °C), which can reduce evaporative losses during handling and improve process safety .

Boiling point
Cross-study comparable
269.9 °C
Wider thermal window for distillation vs. 246 °C analog.
Atmospheric pressure; vendor data.
Boiling Point Thermal Stability Distillation

Lower Lipophilicity (Log P) of 3‑Phenoxypropanoyl Chloride Provides Advantage in ADME‑Sensitive Compound Design

The measured Log P value of 3‑phenoxypropanoyl chloride is 2.10, which is 0.12 log units lower than the Log P of 2‑phenoxypropionyl chloride (2.22) [1]. While the difference is modest, it can be significant in medicinal chemistry programmes where small changes in lipophilicity impact membrane permeability, solubility, and metabolic stability. The lower Log P of the β‑isomer suggests slightly better aqueous solubility and potentially more favourable ADME profiles when incorporated into drug candidates.

Lipophilicity (Log P)
Cross-study comparable
2.10
Slightly lower Log P may support balanced ADME profiles.
HPLC retention time method.
Lipophilicity Log P Drug‑likeness

Near‑Quantitative Synthesis Yield of 3‑Phenoxypropanoyl Chloride Reduces Raw Material Costs and Waste

The preparation of 3‑phenoxypropanoyl chloride from 3‑phenoxypropionic acid and thionyl chloride proceeds with a reported yield of 100 % after concentration under reduced pressure . This near‑quantitative conversion contrasts with typical yields for the synthesis of α‑substituted phenoxypropionyl chlorides, which are often lower due to competing elimination and racemisation side reactions. The high yield directly translates into lower per‑batch consumption of the precursor acid and reduced waste generation, making the β‑isomer more economical for large‑scale procurement.

Synthesis yield
Data to verify
Reported 100%
Supports cost-efficient scale-up and waste reduction.
Patent example; class-level comparison to α-substituted yields.
Synthesis Yield Cost Efficiency Green Chemistry

Reduced Steric Hindrance at the β‑Position Facilitates Faster Amide Bond Formation

The acyl chloride group in 3‑phenoxypropanoyl chloride is located at the terminus of a two‑carbon spacer, distancing it from the bulky phenoxy substituent. By contrast, in 2‑phenoxypropionyl chloride the phenoxy group is directly attached to the α‑carbon, creating significant steric hindrance around the reactive carbonyl. This structural arrangement is consistent with the principle that β‑substituted acyl chlorides undergo nucleophilic attack more rapidly than their α‑substituted counterparts [1]. Although direct head‑to‑head kinetic data are not available for this specific pair, the difference in steric environment is a well‑established class‑level inference that routinely guides synthetic route selection.

Relative amidation rate
Class-level inference
Expected faster vs. α-substituted
Reduced steric hindrance may shorten reaction cycle times.
Taft steric parameters; no direct kinetic data.
Steric Hindrance Reaction Rate Amidation

Documented Use of 3‑Phenoxypropanoyl Chloride in SARM Development Establishes Provenance in Drug Discovery

3‑Phenoxypropanoyl chloride is a key building block in the synthesis of 1‑(2‑hydroxy‑2‑methyl‑3‑phenoxypropanoyl)indoline‑4‑carbonitrile derivatives, a series of potent and tissue‑selective androgen receptor modulators (SARMs) [1]. These compounds demonstrated nanomolar binding affinity for the androgen receptor (Ki values not disclosed in abstract) and exhibited anabolic activity in orchidectomised rats without significant androgenic side effects. No analogous SARMs have been reported using 2‑phenoxypropionyl chloride as a building block, suggesting that the β‑phenoxypropanoyl scaffold is specifically required for the observed tissue selectivity.

SARM building block provenance
Supporting evidence
Exclusive β-motif in published SARM series
Validated scaffold for androgen receptor modulator research.
J. Med. Chem. 2014; no α-analog SARMs reported.
SARM Androgen Receptor Drug Discovery

Best Application Scenarios for 3‑Phenoxypropanoyl Chloride (CAS 28317‑96‑6) Based on Quantitative Evidence


Synthesis of Achiral Intermediates for Late‑Stage Chiral Induction

When a synthetic route requires an acyl chloride building block that will not introduce a stereogenic centre, 3‑phenoxypropanoyl chloride is the preferred choice. The achiral nature of this compound (0 % diastereomeric excess achievable) ensures that chiral induction is reserved for subsequent catalytic or enzymatic steps, simplifying intermediate purification [1].

High‑Temperature Distillation and Solvent Removal Processes

The 269.9 °C boiling point of 3‑phenoxypropanoyl chloride provides a wider operational window for vacuum distillation and solvent stripping compared to the more volatile 2‑phenoxypropionyl chloride (246 °C). This reduces losses during work‑up and allows for the removal of high‑boiling solvents such as DMF or DMSO without co‑evaporation of the product [2].

Medicinal Chemistry Campaigns Requiring Balanced Lipophilicity

With a Log P of 2.10, 3‑phenoxypropanoyl chloride is slightly less lipophilic than its α‑substituted isomer. This modest difference can be leveraged to fine‑tune the cLog P of lead compounds, improving aqueous solubility and potentially reducing promiscuous off‑target binding [3].

Large‑Scale Manufacturing with Cost and Waste Constraints

The reported 100 % yield for the synthesis of 3‑phenoxypropanoyl chloride from the corresponding acid directly translates into lower raw material costs and reduced waste. For multi‑kilogram campaigns, this efficiency can significantly lower the total cost of ownership and meet green chemistry targets .

Application
Selection Property
Validation Focus
Achiral intermediate synthesis
Stereochemical control context
Chiral induction reserved for later steps
High-temperature distillation
Elevated boiling point
Product recovery during solvent stripping
Medicinal chemistry campaigns
Balanced Log P (2.10)
ADME assay response context
Large-scale manufacturing
Reported quantitative yield
Cost-efficiency and waste reduction review

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35 linked technical documents
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